[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride
Overview
Description
“[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride” is a chemical compound with the molecular formula C15H17NO. It is also known as “N-[2-(1-naphthyloxy)ethyl]cyclopropanamine hydrochloride” and has a molecular weight of 263.77 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications
Synthesis of Antibacterial Agents : The synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including those with a sulfinyl or sulfonyl group at C-7, has been explored for their potential as antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Evaluation of Optical Purity : The optical purity of organic amine salts, such as 1-(1-naphthyl)ethylamine hydrochloride, has been determined using FAB mass spectrometry. This method involves the use of a deuterium-labeled/unlabeled enantiomer pair of a newly synthesized saccharide derivative (Shizuma et al., 2000).
Antibacterial Activity of Naphthyridine Analogs : Studies have synthesized compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7. These compounds, including those with 1-ethyl, vinyl, and 2-fluoroethyl groups as N-1 substituents, showed promising in vitro and in vivo antibacterial activity (Egawa et al., 1984).
Synthesis of Naphthyridine-Carboxylic Acids : The condensation and alkylation reactions leading to the synthesis of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids have been documented, highlighting their enhanced in vitro antibacterial activity when substituted with a cyclic amine (Hirose et al., 1982).
Kinetic Study of Naphthyloxy Propyl Tosylate : A kinetic study on the reaction of 3-(1-naphthyloxy)-2-hydroxy-1-propyl tosylate with isopropylamine in various solvents reveals that the reaction pathway depends on the solvent used, influencing the formation of epoxide and subsequent ring-opening reactions (Tamaki, Yada, & Kudo, 1972).
Sorption of Antioxidants : Studies on the sorption of amines and naphthols by synthetic rubbers have shown that SBR (SKS-30) absorbs a large amount of 1-naphthylamine, with the degree of sorption correlating with their activity as antioxidants (Novikova, 1960).
Synthesis of Potential Antidepressants and Tranquillizers : Research on synthesizing 9-(aminoalkoxy)-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizines and 1-(substituted amino)-3-(1-naphthoxy)-2-propanols explores their potential as antidepressants and tranquillizers (Vejdělek & Protiva, 1990).
Biocatalytic Routes to Cyclopropyl Amines : The synthesis of cyclopropyl amines, key building blocks for anti-thrombotic agents like ticagrelor, has been achieved using various biocatalysts such as ketoreductase, amidase, and lipase (Hugentobler et al., 2016).
Preparation of Naphthyridine-3-Carboxylate : A detailed synthesis process for ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid is outlined, involving a regioselective deprotonation and methylation method (Kiely, 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-cyclopropyl-2-naphthalen-2-yloxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-15(12-5-6-12)10-17-14-8-7-11-3-1-2-4-13(11)9-14/h1-4,7-9,12,15H,5-6,10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUFJGRVFLODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC3=CC=CC=C3C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206512 | |
Record name | Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-36-5 | |
Record name | Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanemethanamine, α-[(2-naphthalenyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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